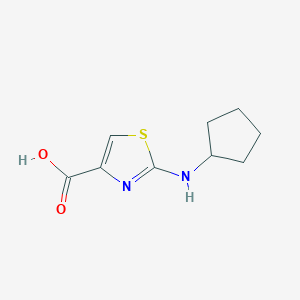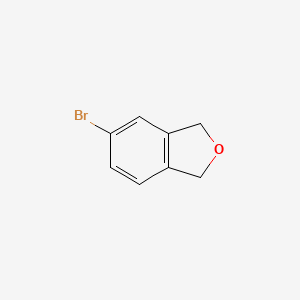
Fmoc-d-thr(tbu)-opfp
Vue d'ensemble
Description
“Fmoc-d-thr(tbu)-opfp” is a synthetic amino acid that exists in plants, microorganisms, and the human body in small amounts . It is also known as N-α-Fmoc-O-t.-butyl-D-threonine .
Synthesis Analysis
“Fmoc-d-thr(tbu)-opfp” can be used to synthesize chlorofusin analogues via solid-phase peptide synthesis . It can serve as a protecting group for both the amine and the hydroxyl functions in solid-phase synthesis of complex depsipeptides .Molecular Structure Analysis
The molecular formula of “Fmoc-d-thr(tbu)-opfp” is C23H27NO5 . Its molar mass is 397.48 g/mol .Chemical Reactions Analysis
“Fmoc-d-thr(tbu)-opfp” is suitable for Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis
“Fmoc-d-thr(tbu)-opfp” is a white to off-white powder . Its melting point is approximately 130°C . The optical activity is [α]20/D −15±1.5°, c = 1% in ethyl acetate .Applications De Recherche Scientifique
-
Scientific Field : Green Chemistry
- Application Summary : The Fmoc/tBu solid-phase synthesis is a method used for the synthesis of peptides, which are gaining considerable attention as potential drugs . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- Methods of Application : This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Intermediates are not isolated, but extensive washing with solvents is carried out between the synthetic steps .
- Results or Outcomes : The adoption of green solvents in many cases does not impair the synthetic process and their adoption in current synthetic schemes will be translated into a smaller impact on the environment and on human health .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUPIXJXWQAMT-HWRSSNJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-thr(tbu)-opfp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



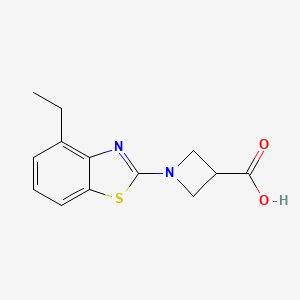
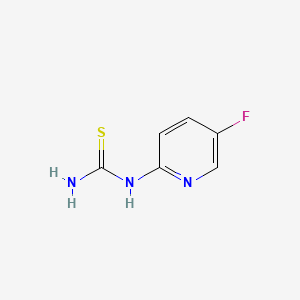
![5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B1440600.png)
![3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1440601.png)
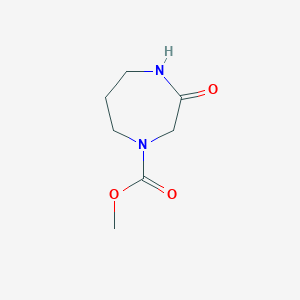
![2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1440605.png)
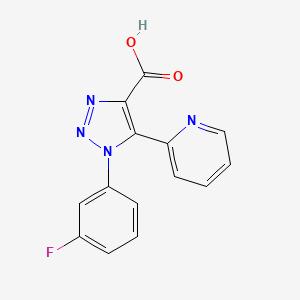
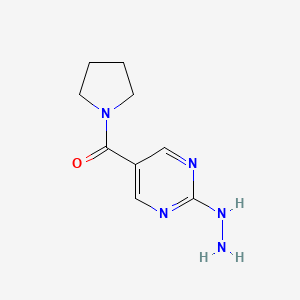
![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)
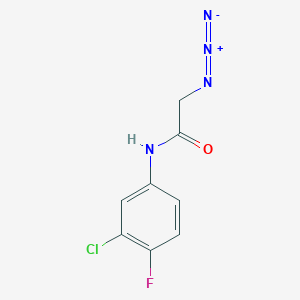
![2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1440612.png)
![2-(4-bromophenyl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1440613.png)
